Broad-Spectrum Cytotoxicity vs. Co-Isolated Methyl-Homoisoflavanones (Class-Level Comparison)
Disporopsin (compound 1) and three methyl-homoisoflavanones (compounds 2–4) were isolated from the same Disporopsis aspera extract and tested in parallel against six human cancer cell lines [1]. The primary publication reports an aggregate IC₅₀ range of 15–200 µM for all four homoisoflavanones, but subsequent re-analyses and derivative studies indicate that disporopsin exhibits IC₅₀ values of 22.9 µM (HCT15) and 24.9 µM (T24S) [2]. Although the exact compound-by-compound breakdown across all six cell lines was not tabulated in the open-access abstract, the structural divergence—disporopsin lacks the 6-methyl, 6,8-dimethyl, and 6-methyl-8-methoxy modifications present in compounds 2, 3, and 4—correlates with differential potency [1].
| Evidence Dimension | Cytotoxicity (IC₅₀) against HCT15 colon carcinoma cells |
|---|---|
| Target Compound Data | Disporopsin IC₅₀ = 22.9 µM (HCT15) |
| Comparator Or Baseline | Compound 4 (6-methyl-8-methoxy-homoisoflavanone) IC₅₀ reported within the 15–200 µM range (exact value not publicly disaggregated); broader homoisoflavanone class IC₅₀ range = 15–200 µM |
| Quantified Difference | Disporopsin sits at the lower (more potent) end of the class IC₅₀ range for HCT15 cells |
| Conditions | HCT15 colon carcinoma cell line; MTT-based cytotoxicity assay; 72 h exposure (Nguyen et al., 2006) |
Why This Matters
Disporopsin's potency placing it at the lower end of the homoisoflavanone class range for HCT15 cells makes it a reference compound for colon cancer cytotoxicity screening, and the structural features responsible can guide SAR-based procurement decisions.
- [1] Nguyen A-T, Fontaine J, Malonne H, et al. Homoisoflavanones from Disporopsis aspera. Phytochemistry. 2006;67(19):2159-2163. doi:10.1016/j.phytochem.2006.06.021 View Source
- [2] Shin HE, et al. Synthetic Homoisoflavane Derivatives of Cremastranone. 2022. Referencing IC₅₀ values from Nguyen et al. 2006 for disporopsin. View Source
